molecular formula C12H14ClNO3 B12624262 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde CAS No. 918548-88-6

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde

Cat. No.: B12624262
CAS No.: 918548-88-6
M. Wt: 255.70 g/mol
InChI Key: FPECYUVQDFGAST-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is a benzaldehyde derivative characterized by a chloro substituent at position 5, a hydroxyl group at position 2, and a morpholinylmethyl group at position 2. Its molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.70 g/mol. The compound’s structure combines aromatic, aldehyde, and morpholine functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves alkylation or Mannich reactions to introduce the morpholine moiety .

Properties

CAS No.

918548-88-6

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H14ClNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2

InChI Key

FPECYUVQDFGAST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC(=C2)Cl)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.

    Formation of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 5-chloro-2-hydroxybenzaldehyde with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid.

    Reduction: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and resins.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde with structurally or functionally analogous compounds, emphasizing substituent effects, molecular properties, and biological relevance.

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₂H₁₄ClNO₃ Cl (C5), OH (C2), morpholinylmethyl (C3), CHO (C1) Potential pharmaceutical intermediate; antimicrobial/anticancer applications hypothesized
5-Chloro-2-hydroxy-3-methylbenzaldehyde C₈H₇ClO₂ Cl (C5), OH (C2), CH₃ (C3), CHO (C1) Simpler structure; used in organic synthesis and as a ligand precursor
5-Chloro-2-hydroxy-3-((4-(pyridin-4-yl)piperazin-1-yl)methyl)benzaldehyde oxime C₁₈H₂₂ClN₄O₂ Cl (C5), OH (C2), pyridinylpiperazinylmethyl (C3), oxime (CHO → CH=N-OH) Higher molecular weight (327.18 g/mol); tested for bioactivity in drug discovery
3,4,5-Trimethoxy benzaldehyde C₁₀H₁₂O₄ OCH₃ (C3, C4, C5), CHO (C1) Volatile organic compound; insect antennal response modulator in plant-insect interactions
5-Chloro-2-hydroxy-3-(pyrazin-2-yldiazenyl)benzaldehyde-Pt complex C₁₁H₇ClN₄O₂ (ligand) Cl (C5), OH (C2), pyrazinyldiazenyl (C3), CHO (C1) DNA-binding activity; platinum complexation enhances therapeutic potential

Key Comparisons

Structural Modifications and Applications The oxime derivative (L7R5 in ) demonstrates how aldehyde functionalization (CHO → CH=N-OH) can stabilize the compound or modify its reactivity for specific pharmacological applications. The 3,4,5-trimethoxy benzaldehyde lacks a nitrogenous substituent but shows bioactivity in insect behavior, contrasting with the target compound’s hypothesized antimicrobial/anticancer roles.

Metal Complexation

  • The platinum complex of 5-chloro-2-hydroxy-3-(pyrazin-2-yldiazenyl)benzaldehyde highlights the importance of azo (-N=N-) and pyrazine groups in coordinating metal ions, a feature absent in the morpholine-containing target compound. This difference may influence DNA-binding efficacy in therapeutic contexts.

Synthetic Accessibility

  • The target compound’s synthesis involves morpholine incorporation via alkylation, whereas analogs like L7R5 require oxime formation, and the platinum complex demands metal coordination steps. Simpler derivatives (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde ) are more cost-effective to produce but lack pharmacological versatility.

Research Findings and Implications

  • Pharmaceutical Potential: The morpholinylmethyl group in the target compound is structurally analogous to intermediates in patented pharmaceutical syntheses (e.g., oxazolidinone derivatives ), suggesting utility in antibiotics or kinase inhibitors.
  • Biological Activity : Unlike 3,4,5-trimethoxy benzaldehyde, which modulates insect behavior , the target compound’s nitrogen-rich substituents may target prokaryotic or eukaryotic cellular machinery, warranting further antimicrobial/cytotoxicity assays.
  • Thermodynamic Stability : The morpholine ring’s electron-rich nature could enhance stability in aqueous environments compared to methyl or azo-substituted analogs, as inferred from HRMS data in .

Biological Activity

5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde (CAS Number: 918548-88-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₄ClNO₃
  • Molecular Weight : 255.70 g/mol
  • LogP : 1.628 (indicates moderate lipophilicity)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. This inhibition can impede the proliferation of certain pathogens and cancer cells .
  • Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects, particularly against certain bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Effect Reference
Enzyme InhibitionDHODH inhibition leads to reduced cell proliferation
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Antimicrobial ActivityInhibits growth of specific bacterial strains

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent for bacterial infections.
  • Research on Antioxidant Properties : Another investigation focused on the antioxidant capacity of this compound in vitro. The findings demonstrated that it effectively reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential for use in conditions associated with oxidative damage.
  • Enzyme Inhibition Study : A detailed analysis regarding the inhibition of DHODH showed that this compound binds effectively to the enzyme's active site, leading to a decrease in pyrimidine synthesis and subsequent anti-proliferative effects on cancer cells.

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